molecular formula C20H16N6O4S B11691361 (4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11691361
M. Wt: 436.4 g/mol
InChI Key: LRFINJGWQDIHNT-UHFFFAOYSA-N
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Description

(4E)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydrazine moiety, a thiazole ring, and a pyrazolone core, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the hydrazine derivative, followed by the formation of the thiazole ring and the pyrazolone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(4E)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for developing new materials and drugs .

Properties

Molecular Formula

C20H16N6O4S

Molecular Weight

436.4 g/mol

IUPAC Name

4-[(3-methoxyphenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one

InChI

InChI=1S/C20H16N6O4S/c1-12-18(23-22-14-6-4-8-16(10-14)30-2)19(27)25(24-12)20-21-17(11-31-20)13-5-3-7-15(9-13)26(28)29/h3-11,24H,1-2H3

InChI Key

LRFINJGWQDIHNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])N=NC4=CC(=CC=C4)OC

Origin of Product

United States

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